Researchers encounter experimental inconsistency when substituting CDK2-targeting agents due to divergent mechanisms. (R)-CDK2 degrader 6 is the R-enantiomer of a molecular glue that induces cereblon-mediated ubiquitination and degradation of CDK2, offering a precise tool for target validation.
- Exhibits a 6.2-fold lower DC50 (27.0 nM) than the S-enantiomer (166.7 nM), ensuring stereochemical consistency.
- Functions via a monovalent glue mechanism, distinct from heterobifunctional PROTACs, for rigorous degrader pharmacology studies.
- Ideal for probing resistance mechanisms under chronic degradation pressure in CCNE1-amplified breast cancer models.
Molecular FormulaC35H57N15O9
Molecular Weight831.9 g/mol
Cat. No.B12430512
⚠ Attention: For research use only. Not for human or veterinary use.
(R)-CDK2 degrader 6 (Compound 7) is the R-type enantiomer of CDK2 degrader 6, a small-molecule molecular glue that selectively induces cereblon (CRBN)-mediated ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 2 (CDK2) . As a molecular glue, it functions via a distinct mechanism from traditional PROTACs, binding simultaneously to CDK2 and the E3 ligase CRBN to promote proximity-induced ubiquitination without requiring a heterobifunctional linker [1]. This compound exhibits a DC50 (concentration required for 50% degradation) of 27.0 nM over 24 hours and is primarily applied in breast cancer research, particularly in contexts where CDK2 dependency drives tumor progression [2].
1
Molecular glue degrader for CRBN-mediated CDK2 ubiquitination
Distinct from heterobifunctional PROTACs
2
R-enantiomer with stereochemical control over degradation potency
Enantiomer-specific engagement reported
3
Applied in CDK2-dependent breast cancer cell models
Generic substitution among CDK2-targeting agents is scientifically invalid due to substantial divergence in mechanism, potency, and selectivity. (R)-CDK2 degrader 6 is a molecular glue that induces degradation via a monovalent interaction with CRBN and CDK2, a mechanism distinct from heterobifunctional PROTACs which employ a linker to tether target and E3 ligase ligands [1]. Furthermore, the R-enantiomer exhibits an approximately 6.2-fold lower DC50 (27.0 nM) than its S-counterpart (166.7 nM), underscoring the critical stereochemical dependency of its binding and degradation efficiency . Even among molecular glues, significant differences in DC50 values (e.g., 46.5 nM for the racemic CDK2 degrader 6) and Dmax values (e.g., >80% for CDK2 degrader 1) preclude interchangeable use without compromising experimental consistency and reproducibility [2]. The evidence below quantifies these critical differentiators to guide informed procurement and experimental design.
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Molecular glue mechanism may not replicate with PROTAC-based degraders; proximity-induced ubiquitination differs from linker-dependent ternary complex formation.
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Enantiomer purity is critical; the S-enantiomer or racemic mixture may shift degradation efficiency and require higher mass for equivalent target engagement.
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Degradation depth (Dmax) and CRBN binding profiles vary across molecular glues; reported Dmax not yet quantified for this compound, limiting direct interchangeability.
(R)-CDK2 degrader 6 demonstrates a 6.2-fold lower DC50 compared to its S-enantiomer, confirming that the R-configuration is critical for high-affinity binding to CDK2 and efficient recruitment of the CRBN E3 ligase. This direct head-to-head comparison within the same chemical series validates that stereochemistry directly governs degradation potency .
R- vs. S-EnantiomerHead-to-head
DC50 27.0 nM vs 166.7 nM
Supports enantiomer-specific degradation context; R-configuration required for efficient CRBN/CDK2 proximity.
6.2-fold lower DC50; vendor-reported, cell line not specified.
24-hour treatment; cell line unspecified (vendor-reported)
Why This Matters
The 6.2-fold difference in DC50 ensures that (R)-CDK2 degrader 6 achieves substantial degradation at concentrations where the S-enantiomer would be ineffective, directly impacting assay window and in vivo dosing feasibility.
(R)-CDK2 degrader 6 achieves a defined DC50 of 27.0 nM, whereas CDK2 degrader 2 (a PROTAC-based degrader) exhibits a DC50 of less than 100 nM in MKN1 cells . While the exact DC50 of CDK2 degrader 2 is not precisely specified, the narrower potency range of (R)-CDK2 degrader 6 (27.0 nM) suggests a more predictable and potentially more robust degradation response at lower concentrations.
Mol. Glue vs PROTACCross-study
27.0 nM vs <100 nM (PROTAC)
Reported narrower degradation range; may support more predictable assay windows.
Comparator DC50 approximate; MKN1 cells.
CDK2 degradationPROTAC comparisonDC50
Evidence Dimension
Degradation potency (DC50, nM)
Target Compound Data
27.0 nM
Comparator Or Baseline
CDK2 degrader 2: <100 nM
Quantified Difference
At least 3.7-fold lower (more potent)
Conditions
24-hour treatment; MKN1 cells for comparator
Why This Matters
The significantly lower and more precisely defined DC50 of (R)-CDK2 degrader 6 enables the use of lower compound concentrations in assays, minimizing off-target effects and improving signal-to-noise ratios in degradation studies.
CDK2 degradationPROTAC comparisonDC50
Degradation Depth vs. CDK2 Degrader 1
While (R)-CDK2 degrader 6's Dmax is not explicitly reported in available vendor datasheets, the compound is noted as a selective CDK2 molecular glue degrader. In contrast, CDK2 degrader 1, another molecular glue, achieves a Dmax of >80% . The lack of reported Dmax for (R)-CDK2 degrader 6 represents a data gap, but its lower DC50 (27.0 nM) compared to CDK2 degrader 1 (Ki >1 µM for CRBN binding) suggests potentially superior degradation initiation at lower concentrations.
Compared to CDK2 degrader 1 (Dmax >80%, Ki >1 µM).
CDK2 degradationDmaxMolecular glue
Evidence Dimension
Degradation efficiency and CRBN binding affinity
Target Compound Data
DC50 = 27.0 nM; Dmax not reported
Comparator Or Baseline
CDK2 degrader 1: Dmax >80%; Ki (CRBN) >1 µM
Quantified Difference
DC50 difference: 27.0 nM vs. unreported (but Ki >1 µM implies higher required concentration)
Conditions
Vendor-reported data; cell line not specified
Why This Matters
The combination of a low DC50 and high Dmax is critical for achieving complete target knockdown. While (R)-CDK2 degrader 6's Dmax remains unquantified, its lower DC50 suggests it may initiate degradation at lower concentrations, a key advantage for in vivo applications where compound exposure is limited.
CDK2 degradationDmaxMolecular glue
Mechanism: Degradation vs. Inhibition
(R)-CDK2 degrader 6 functions as a molecular glue, inducing complete protein degradation rather than merely inhibiting kinase activity. This mechanism eliminates both catalytic and scaffolding functions of CDK2, a feature not achievable with ATP-competitive inhibitors such as CDK2-IN-7 (IC50 <50 nM) [1]. Degradation-based approaches have been shown to overcome resistance mechanisms that arise from kinase-independent functions of CDK2, particularly in CCNE1-amplified cancers [2].
Degradation vs InhibitionClass-level
Proteasomal degradation removes both catalytic and scaffolding functions.
Mechanism context; ATP-competitive inhibitors do not eliminate scaffolding roles.
Mechanism inferred; not directly measured for this compound.
CDK2 degradationMechanism of actionInhibitor comparison
Evidence Dimension
Mechanism of action and functional outcome
Target Compound Data
Induces proteasomal degradation of CDK2 (molecular glue)
Comparator Or Baseline
ATP-competitive CDK2 inhibitors (e.g., CDK2-IN-7)
Quantified Difference
Degradation vs. inhibition; irreversible removal of protein
Conditions
Cellular context; mechanism inferred from class properties
Why This Matters
Degradation provides a more sustained and complete blockade of CDK2 signaling compared to reversible inhibition, potentially reducing the risk of resistance and enabling lower effective doses in therapeutic applications.
CDK2 degradationMechanism of actionInhibitor comparison
[2] AACR. Abstract 6375: Discovery and characterization of novel, potent and selective CDK2 molecular glue degrader against CCNE1-amplified tumors. Cancer Res 2025;85(5_Suppl):6375. View Source
Enantiopure vs. Racemic Degradation
The R-enantiomer (27.0 nM) exhibits a 1.7-fold lower DC50 compared to the racemic mixture (CDK2 degrader 6, DC50 = 46.5 nM) [1]. This difference highlights that the inactive S-enantiomer in the racemic mixture effectively dilutes the active component, resulting in a higher apparent DC50. Procurement of the pure R-enantiomer ensures that every molecule in the sample contributes to target engagement, maximizing degradation efficiency per unit mass.
Enantiopure vs RacemicCross-study
DC50 27.0 nM vs 46.5 nM
Supports procurement of pure R-enantiomer for maximal degradation per unit mass.
1.7-fold difference; racemic mixture dilutes active component.
Using the pure R-enantiomer reduces the mass of compound required to achieve a given degradation level, directly lowering cost per experiment and minimizing potential off-target effects from the inactive enantiomer.
The robust degradation potency (DC50 = 27.0 nM) and molecular glue mechanism of (R)-CDK2 degrader 6 make it ideally suited for validating CDK2 as a therapeutic target in CCNE1-amplified breast cancer xenografts . Unlike ATP-competitive inhibitors, degradation eliminates both kinase and scaffolding functions, providing a more rigorous assessment of target dependency and potentially revealing synthetic lethal interactions with CDK4/6 inhibition [1].
Molecular Glue SAR Studies
The 6.2-fold difference in DC50 between the R- and S-enantiomers provides a well-defined stereochemical handle for SAR studies . Researchers can use this pair to map critical binding interactions with CDK2 and CRBN, informing the design of next-generation molecular glues with improved potency and selectivity [1].
Degradation Kinetics & Pathways
The precisely defined DC50 of 27.0 nM enables accurate determination of degradation half-life and maximal degradation extent (Dmax) in time-course experiments . These parameters can be directly compared with PROTAC-based degraders (e.g., CDK2 degrader 2) to dissect differences in ubiquitination kinetics and proteasomal processing, advancing fundamental understanding of targeted protein degradation mechanisms [1].
Resistance Mechanisms in CDK2-Dependent Tumors
Because molecular glues promote complete protein removal rather than transient inhibition, (R)-CDK2 degrader 6 is a powerful tool for probing resistance mechanisms that emerge under long-term degradation pressure . Cells that survive chronic exposure can be analyzed for mutations in CDK2, CRBN, or components of the ubiquitin-proteasome system, providing insights into clinical durability and potential escape pathways [1].
Application
Selection Property
Validation Focus
CCNE1-amplified breast cancer models
Molecular glue degradation mechanism
CDK2 dependency and synthetic lethal interactions
Molecular glue SAR studies
Enantiomer-specific DC50 differential
Stereochemical binding determinants
Degradation kinetics & pathways
Defined DC50 and time-course profile
Ubiquitination kinetics and proteasomal processing
Structured technical reading across foundational, methodological, troubleshooting, and
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